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Compound of Interest

Compound Name: 2-Tetradecyne

Cat. No.: B15492276

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-tetradecyne, an internal
alkyne of interest in various fields of chemical research and development. The protocol herein
details the widely employed method of terminal alkyne alkylation, offering a robust and efficient
route to this compound.

Introduction

2-Tetradecyne is a long-chain internal alkyne that can serve as a valuable building block in
organic synthesis. Its linear carbon chain and the presence of a triple bond make it a versatile
precursor for the synthesis of complex molecules, including pharmaceuticals, natural products,
and advanced materials. The synthetic strategy outlined in this application note is based on the
nucleophilic substitution reaction between an acetylide and a primary alkyl halide, a
fundamental and reliable carbon-carbon bond-forming reaction.

Principle of the Reaction

The synthesis of 2-tetradecyne is achieved through a two-step process. The first step involves
the deprotonation of a terminal alkyne, in this case, propyne, using a strong base such as
sodium amide (NaNHz) in a suitable solvent like liquid ammonia. This acid-base reaction
generates a highly nucleophilic acetylide anion.
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In the second step, the propynylide anion acts as a nucleophile and attacks a primary alkyl
halide, 1-bromoundecane, in a bimolecular nucleophilic substitution (SN2) reaction. This
reaction results in the formation of a new carbon-carbon bond and the desired internal alkyne,
2-tetradecyne, with the concomitant displacement of the bromide leaving group. The use of a
primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing elimination
(E2) reaction, which can be a significant side reaction with secondary or tertiary alkyl halides.

Experimental Workflow

The overall experimental workflow for the synthesis of 2-tetradecyne is depicted in the

following diagram.
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Figure 1. Experimental workflow for the synthesis of 2-Tetradecyne.

Detailed Experimental Protocol

Materials and Reagents:
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Reagent/Material Grade Supplier

Propyne (condensed) >98% Commercially Available

1-Bromoundecane >98% Commercially Available

Sodium Amide (NaNH2) 98% Commercially Available

Liquid Ammonia (NHs) Anhydrous Commercially Available

Diethyl Ether (anhydrous) >99.5% Commercially Available

Saturated Ammonium Chloride )
Reagent Grade In-house preparation

(aq.)

Anhydrous Sodium Sulfate ] )
Reagent Grade Commercially Available

(Naz2S04)

Deuterated Chloroform _ _
NMR Grade Commercially Available

(CDCIs)

Equipment:

Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and
a gas inlet.

e Low-temperature thermometer.

o Dewar flask.

e Separatory funnel.

e Rotary evaporator.

o Fractional distillation apparatus.

o Standard laboratory glassware.

 Inert atmosphere setup (Nitrogen or Argon).

e GC-MS, NMR, and IR spectrometers for analysis.
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Procedure:

o Reaction Setup: Assemble a dry three-necked round-bottom flask under an inert atmosphere
of nitrogen or argon. Equip the flask with a magnetic stirrer and a dry ice condenser.

e Formation of Sodium Propynylide: Cool the flask to -33 °C using a dry ice/acetone bath.
Condense approximately 100 mL of anhydrous liquid ammonia into the flask. To the stirred
liquid ammonia, carefully add 2.34 g (0.06 mol) of sodium amide in portions. Once the
sodium amide has dissolved, bubble propyne gas (approximately 2.4 g, 0.06 mol) through
the solution until the blue color of the dissolved sodium amide disappears, indicating the
complete formation of the sodium propynylide.

« Alkylation Reaction: To the resulting suspension of sodium propynylide, add 11.76 g (0.05
mol) of 1-bromoundecane dropwise via a dropping funnel over 30 minutes, maintaining the
temperature at -33 °C. After the addition is complete, allow the reaction mixture to stir at this
temperature for an additional 3 hours.

o Reaction Quenching and Work-up: After the reaction is complete, carefully quench the
reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

o Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with
diethyl ether (3 x 50 mL).

e Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium
sulfate. Filter the solution and concentrate the filtrate using a rotary evaporator to remove the
diethyl ether.

 Purification: The crude product is purified by fractional distillation under reduced pressure to
yield pure 2-tetradecyne.

Data Presentation

Table 1: Physical and Spectroscopic Data for 2-Tetradecyne
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Property Value

Molecular Formula Cis4H26

Molecular Weight 194.36 g/mol
Appearance Colorless liquid

Boiling Point ~115-117 °C at 15 mmHg

2.14 (tq, J = 7.1, 2.5 Hz, 2H), 1.76 (t, J = 2.5 Hz,
1H NMR (CDCls, 400 MHz) & (ppm) 3H), 1.48 (p, J = 7.1 Hz, 2H), 1.37 - 1.20 (m,
16H), 0.88 (t, J = 6.8 Hz, 3H)

80.4, 75.3, 31.9, 29.6, 29.5, 29.3, 29.1, 28.9,

13C NMR (CDCls, 101 MHz) & (ppm) 27 186 141 35

2955 (s), 2924 (s), 2854 (s), 1466 (m), 1377 (w),

IR (neat, cm=1) v
1329 (w)

194 (M+, 5), 165 (10), 151 (15), 137 (20), 123
Mass Spectrum (El, 70 eV) m/z (%) (30), 109 (45), 95 (100), 81 (85), 67 (70), 55
(60), 41 (50)[1]

Signaling Pathways and Logical Relationships

The synthesis of 2-tetradecyne follows a clear logical progression of chemical transformations.
The following diagram illustrates the key steps and intermediates involved in the reaction.
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Figure 2. Reaction pathway for the synthesis of 2-Tetradecyne.

Conclusion

The alkylation of propyne with 1-bromoundecane provides an effective and straightforward
method for the synthesis of 2-tetradecyne. The protocol detailed in this application note is
designed to be reproducible and scalable for laboratory settings. Careful control of reaction
conditions, particularly temperature and the exclusion of moisture, is essential for achieving
high yields and purity. The characterization data provided serves as a benchmark for
confirming the identity and purity of the final product. This synthetic route offers a reliable entry
point for researchers requiring 2-tetradecyne for further chemical exploration and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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